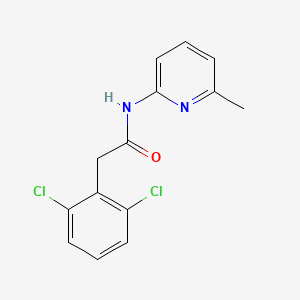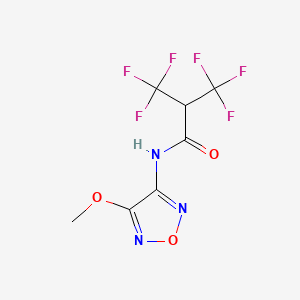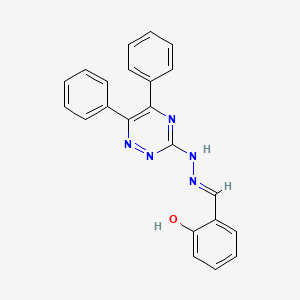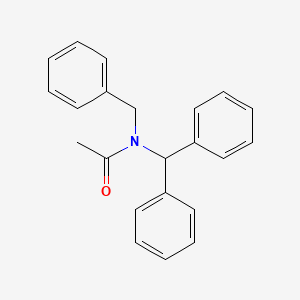![molecular formula C10H12N8O2S B6113187 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6113187.png)
1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione, also known as TMTD, is a synthetic compound that has been widely used in scientific research. TMTD has been found to have several applications in the field of biochemistry and physiology due to its unique chemical properties.
作用機序
The mechanism of action of 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins, such as xanthine oxidase and nitric oxide synthase. 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has been found to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues. 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has also been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its relatively low cost and ease of synthesis. 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione is also stable and can be stored for long periods of time. However, 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has a short half-life and can be rapidly metabolized in vivo. Additionally, 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has been found to have cytotoxic effects at high concentrations.
将来の方向性
There are several future directions for the study of 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases. 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has also been studied as a potential treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione and its potential applications in scientific research.
Conclusion:
In conclusion, 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that has been widely used in scientific research. Its unique chemical properties have made it a valuable tool for studying the mechanism of action of various enzymes and proteins. 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has also been found to have several biochemical and physiological effects, including reducing oxidative stress and inflammation. While there are limitations to the use of 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione in lab experiments, it has several potential applications in the development of new drugs and treatments for various diseases.
合成法
The synthesis of 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 8-bromo-1,3,7-trimethylxanthine with sodium azide and sodium sulfide. The reaction results in the formation of 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione, which is a white crystalline powder. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has been found to have several applications in scientific research. It has been used as a tool to study the mechanism of action of various enzymes and proteins. 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has also been used as a fluorescent probe for the detection of nucleic acids and proteins. Additionally, 1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has been used in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
1,3,7-trimethyl-8-(2H-tetrazol-5-ylmethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O2S/c1-16-6-7(17(2)10(20)18(3)8(6)19)11-9(16)21-4-5-12-14-15-13-5/h4H2,1-3H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWKNFRDBQAPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC3=NNN=N3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclohexyl-N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6113106.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6113119.png)


![7-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6113129.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6113138.png)

![(2,6-dimethylphenyl){1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine](/img/structure/B6113163.png)
![N-[2-(3-pyridinyloxy)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6113171.png)


![2-{1-(3,4-difluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113199.png)
![5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6113212.png)